molecular formula C11H15Cl3N2 B3229978 (3,4-Dichloro-benzyl)-(R)-pyrrolidin-3-yl-amine hydrochloride CAS No. 1289585-21-2

(3,4-Dichloro-benzyl)-(R)-pyrrolidin-3-yl-amine hydrochloride

Cat. No.: B3229978
CAS No.: 1289585-21-2
M. Wt: 281.6 g/mol
InChI Key: XAYDBZBYRCIIRB-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(3,4-Dichloro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride” is a complex organic molecule. It contains a benzyl group (a benzene ring attached to a CH2 group) which is substituted with two chlorine atoms at the 3rd and 4th positions. Attached to the benzyl group is a pyrrolidin-3-yl-amine group, which consists of a five-membered ring containing four carbon atoms and one nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the 3,4-dichlorobenzyl chloride . This could potentially be achieved through a Friedel-Crafts alkylation reaction . The pyrrolidin-3-yl-amine group could then be attached through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzyl group is aromatic, meaning it has a planar, cyclic structure with delocalized pi electrons . The pyrrolidin-3-yl-amine group is a secondary amine, meaning it has one hydrogen atom and two alkyl groups attached to the nitrogen .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The benzyl group could undergo electrophilic aromatic substitution reactions, while the amine group could participate in reactions such as acylation or alkylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the overall size and shape of the molecule, and the presence of aromatic rings could all influence properties such as solubility, melting point, and boiling point .

Properties

IUPAC Name

(3R)-N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2.ClH/c12-10-2-1-8(5-11(10)13)6-15-9-3-4-14-7-9;/h1-2,5,9,14-15H,3-4,6-7H2;1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYDBZBYRCIIRB-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NCC2=CC(=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1NCC2=CC(=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289585-21-2
Record name 3-Pyrrolidinamine, N-[(3,4-dichlorophenyl)methyl]-, hydrochloride (1:1), (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289585-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,4-Dichloro-benzyl)-(R)-pyrrolidin-3-yl-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(3,4-Dichloro-benzyl)-(R)-pyrrolidin-3-yl-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
(3,4-Dichloro-benzyl)-(R)-pyrrolidin-3-yl-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
(3,4-Dichloro-benzyl)-(R)-pyrrolidin-3-yl-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
(3,4-Dichloro-benzyl)-(R)-pyrrolidin-3-yl-amine hydrochloride
Reactant of Route 6
(3,4-Dichloro-benzyl)-(R)-pyrrolidin-3-yl-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.